Lithium periodate
Description
Structure
2D Structure
Properties
IUPAC Name |
lithium;periodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWXNZXEJFSLEU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-]I(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ILiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635774 | |
| Record name | Lithium periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21111-84-2 | |
| Record name | Lithium periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Lithium Periodate
Thermochemical Synthesis Routes
Thermochemical methods for producing periodates, including lithium periodate (B1199274), have been historically significant. These routes typically involve the oxidation of iodine or iodate (B108269) compounds using potent oxidizing agents.
The foundational principle of thermochemical synthesis lies in the oxidation of iodine in a lower oxidation state to the +7 state characteristic of periodate. The process can start from elemental iodine (I₂) or, more commonly, from iodate salts (containing the IO₃⁻ anion). The conversion of iodate to periodate is a key step in many industrial processes. rsc.org
The initial synthesis of periodate was achieved by purging an iodine solution with chlorine gas. acs.org Over time, various methods have been developed that employ different oxidizing agents to convert iodide, iodine, or iodate into periodate. acs.org For instance, the reaction of sodium iodate with sodium hydroxide (B78521) and chlorine can produce sodium periodate, with sodium chloride as a byproduct. atamankimya.com
A variety of strong oxidizing agents are capable of effecting the transformation of iodates to periodates. These include:
Chlorine (Cl₂), Hypochlorite (OCl⁻), and Chlorate (ClO₃⁻): These are among the earliest and most common oxidants used. acs.org
Peroxodisulfate (S₂O₈²⁻) and Persulfate (SO₅²⁻): These sulfur-based oxidants are also effective. acs.org
Permanganate (B83412) (MnO₄⁻): This powerful oxidizing agent can also be used. acs.org
Ozone (O₃) and Hydrogen Peroxide (H₂O₂): These reagents offer alternative pathways for oxidation. acs.orgacs.org
Hypervalent Xenon Compounds: These have also been utilized for this oxidation. acs.org
Nitric Acid (HNO₃) or Oxygen (O₂): These can be used at elevated temperatures. acs.org
Electrochemical Synthesis Approaches
Electrochemical methods offer a "greener" and more controlled alternative for the synthesis of periodates. nih.govdntb.gov.ua These techniques rely on the anodic oxidation of iodate ions to periodate ions. google.com This approach is often preferred over chemical methods due to higher energy efficiency, ease of operation, rapid reaction rates, and environmental compatibility. electrochemsci.org
In direct anodic oxidation, iodate ions (IO₃⁻) are directly oxidized to periodate ions (IO₄⁻) at the surface of an anode. mdpi.com This process involves the transfer of electrons from the iodate ion to the anode at a sufficiently high potential. google.commdpi.com The standard redox potential for the conversion of iodate to periodate is higher in acidic media than in alkaline conditions. acs.org
The reaction can be represented as: IO₃⁻ + H₂O - 2e⁻ → IO₄⁻ + 2H⁺
The efficiency of this direct oxidation is highly dependent on the anode material used. researchgate.net
Indirect oxidation involves the in-situ generation of a strong oxidizing agent at the anode, which then chemically oxidizes the iodate to periodate in the bulk solution. mdpi.com A common example is the use of chloride ions in the electrolyte. electrochemsci.orgresearchgate.net
In this process, chloride ions are first oxidized at the anode to form chlorine or hypochlorite. electrochemsci.org These species then act as the primary oxidant for the conversion of iodate to periodate. electrochemsci.orgresearchgate.net This can be particularly effective on electrodes like RuO₂/Ti, where chlorine evolution is favored. electrochemsci.org The presence of lithium chloride has been shown to improve oxidation efficiency. researchgate.net
The reactions involved are:
2Cl⁻ → Cl₂ + 2e⁻ (at the anode)
Cl₂ + H₂O ⇌ HOCl + H⁺ + Cl⁻
IO₃⁻ + HOCl → IO₄⁻ + H⁺ + Cl⁻
This indirect pathway can sometimes offer advantages in terms of reaction rates and efficiency. electrochemsci.org
The choice of anode material is critical in the electrochemical synthesis of periodate. Historically, lead dioxide (PbO₂) anodes were widely used due to their high overpotential for oxygen evolution, which minimizes the competing water-splitting reaction. acs.orgadvanceseng.com However, lead dioxide anodes are prone to degradation, which can contaminate the product with toxic lead compounds. nih.govadvanceseng.com
To overcome this, significant research has focused on alternative anode materials. Boron-doped diamond (BDD) anodes have emerged as a highly promising alternative. nih.govadvanceseng.comuni-mainz.de BDD anodes are durable, metal-free, non-toxic, and exhibit a high overpotential for oxygen evolution, similar to lead dioxide. nih.govadvanceseng.com The use of BDD anodes allows for the direct and cost-efficient electrochemical synthesis of high-grade periodate from less expensive starting materials like iodide. nih.govdntb.gov.ua Studies have shown that the maximum periodate current efficiency on BDD electrodes is comparable to that of lead electrodes, while being near zero for platinum electrodes. researchgate.net
Other anode materials that have been investigated include platinum and RuO₂/Ti. electrochemsci.orgresearchgate.net While platinum shows very low efficiency for periodate formation, RuO₂/Ti anodes have been successfully used in indirect oxidation processes involving chlorine/hypochlorite. electrochemsci.orgresearchgate.net
Electrolyte Composition and pH Optimization in Electrochemical Production
In the electrochemical synthesis of periodate from iodide, alkaline conditions are generally favored. nih.govresearchgate.net A high concentration of hydroxide, such as sodium hydroxide, has been shown to be crucial for achieving high yields. nih.govresearchgate.net For instance, experiments have demonstrated that low hydroxide concentrations (below 3 M) result in modest periodate yields of around 10%, while higher concentrations can produce yields of approximately 90%. nih.gov The use of alkaline conditions helps to maintain the solubility of iodine and promotes high current efficiency. nih.govresearchgate.net
The pH of the medium also dictates the form of the periodate species present. wikipedia.orgacs.org In aqueous solutions, various forms of periodate, such as orthoperiodate and metaperiodate, exist in a pH-dependent equilibrium. wikipedia.org While some early studies noted the formation of periodate in alkaline but not acidic media, the use of specific anode materials like lead dioxide has enabled effective electrolysis in acidic conditions. acs.org This is attributed to the higher standard redox potential between iodate and periodate in acidic media and the high overpotential of lead dioxide towards oxygen evolution, which minimizes water-splitting as a side reaction. acs.org However, modern approaches often favor alkaline conditions to avoid issues like iodine precipitation and to improve current efficiency. researchgate.net
Research into electrolyte systems for lithium-based electrochemical processes, though often focused on batteries, provides insights into suitable components. Lithium salts like lithium perchlorate (B79767) (LiClO₄) are known for their high solubility and conductivity in aprotic solvents. nih.govresearchgate.net The optimization of salt concentration is key to maximizing ionic conductivity. hzdr.de For non-aqueous applications, ether-based solvents are commonly employed. nih.gov The interaction between the electrolyte and the electrodes can lead to the formation of a solid electrolyte interphase (SEI), a layer composed of decomposition products that can protect the electrode and is crucial for long-term performance. nih.govacs.org
Table 1: Influence of Hydroxide Concentration on Periodate Yield nih.gov
| C(NaI) (m) | C(NaOH) (m) | Yield (%) |
| 0.4 | 4 | ~90 |
| Not specified | < 3 | 10 |
| High | Low | < 29 |
This table illustrates the significant impact of hydroxide concentration on the yield of periodate in electrochemical synthesis. Data is synthesized from findings in the provided source.
Process Scale-Up and Efficiency Enhancements
Scaling up the electrochemical production of lithium periodate from laboratory to industrial scales presents significant challenges and opportunities for efficiency improvements. numberanalytics.com A primary goal is to increase the space-time yield, which is the amount of product formed per unit volume per unit time. nih.gov
One effective strategy for scaling up is the use of a flow-electrolysis cell. nih.govresearchgate.net This approach, combined with a cyclization protocol, has been shown to enhance space-time yields. nih.govresearchgate.net In a successful scale-up experiment, 100 grams of para-periodate were produced using a flow-electrolysis cell. nih.gov The transfer of a process from a small-scale batch cell to a larger reactor can often be achieved without extensive re-optimization of reaction conditions, apart from increasing the current density to intensify the process. chemrxiv.org
Efficiency in electrochemical synthesis is also heavily dependent on the choice of electrode materials and operating conditions. numberanalytics.com Boron-doped diamond (BDD) anodes have emerged as a sustainable and durable alternative to traditional lead dioxide (PbO₂) anodes. nih.govresearchgate.net BDD anodes are metal-free and non-toxic, which eliminates the risk of product contamination with heavy metals and reduces the costs associated with purification. nih.govresearchgate.net The use of BDD anodes has been shown to achieve periodate yields of around 94% under optimized conditions. nih.gov In contrast, while lead dioxide anodes can be effective, they can also form "mud" at high positive potentials, leading to increased energy consumption and product contamination. researchgate.net
Further enhancements in efficiency can be achieved by optimizing parameters such as current density and electrolyte flow rate. nih.govresearchgate.net Statistical methods are often employed to optimize the electrolytic process and identify the most significant factors affecting yield and efficiency. nih.govresearchgate.net For instance, in the synthesis of periodate from iodide, the concentration of hydroxide was found to have a more significant effect on the yield than the iodide concentration, current density, or the total charge passed. nih.gov
Table 2: Comparison of Anode Materials in Periodate Synthesis
| Anode Material | Key Advantages | Reported Yields/Efficiency |
| Boron-Doped Diamond (BDD) | Durable, metal-free, non-toxic, avoids heavy metal contamination. nih.govresearchgate.net | ~94% yield. nih.gov |
| Lead Dioxide (PbO₂) | Effective in acidic media, high overpotential for oxygen evolution. acs.org | Almost quantitative yields with good current efficiency. researchgate.net |
| Platinum (Pt) | --- | Almost zero current efficiency for periodate production. researchgate.net |
This table compares the performance and characteristics of different anode materials used in the electrochemical synthesis of periodate.
Novel Synthetic Strategies and Green Chemistry Principles
The development of novel synthetic strategies for this compound is increasingly guided by the principles of green chemistry, aiming for more sustainable and environmentally benign processes. acs.orgnumberanalytics.com A key focus is the use of renewable energy sources to power the electrochemical reactions, which can significantly reduce the carbon footprint of the synthesis. acs.orgnumberanalytics.com
A significant advancement in green synthesis is the direct electrochemical production of periodate from iodide, which is a less expensive and more readily available starting material compared to iodate. nih.govresearchgate.net This process, particularly when using BDD anodes, represents a cleaner and more cost-efficient method. nih.govresearchgate.net The avoidance of toxic materials like lead dioxide anodes is a cornerstone of this green approach, lowering both environmental impact and production costs by simplifying purification. nih.govresearchgate.net
Another green strategy involves the electrochemical regeneration of periodate from spent iodate solutions, which is of significant industrial interest. acs.orgdiva-portal.org This recycling approach minimizes waste and conserves resources. Electrochemical methods have been successfully employed to regenerate periodic acid from iodic acid with high efficiency. diva-portal.org
Beyond electrochemistry, other novel activation methods for periodate are being explored, which could inspire new synthetic routes. These include activation by ultraviolet (UV) radiation, ultrasound, and hydrogen peroxide. mdpi.comresearchgate.net For instance, the combination of periodate with hydrogen peroxide has been shown to be an effective advanced oxidation process, with the reactivity being highly pH-dependent. acs.orgresearchgate.net
The integration of electrochemical synthesis with other technologies also holds promise for creating more sustainable production methods. numberanalytics.com For example, pairing the anodic production of periodate with existing bulk electrolysis processes, such as water-splitting, could generate valuable periodate instead of less valuable oxygen. acs.org This concept of process integration is a key aspect of developing more efficient and sustainable chemical manufacturing.
Table 3: Green Chemistry Approaches in Periodate Synthesis
| Strategy | Description | Key Benefits |
| Use of BDD Anodes | Replacing lead dioxide anodes with non-toxic, durable boron-doped diamond. nih.govresearchgate.net | Avoids heavy metal contamination, reduces purification costs. nih.gov |
| Starting from Iodide | Direct electrochemical oxidation of iodide to periodate. nih.govresearchgate.net | Uses a less costly and readily available starting material. nih.gov |
| Electrochemical Regeneration | Recycling spent iodate back to periodate via electrolysis. acs.orgdiva-portal.org | Minimizes waste, conserves resources. acs.org |
| Use of Renewable Energy | Powering the electrochemical process with sources like solar or wind. acs.orgnumberanalytics.com | Reduces carbon footprint, enhances sustainability. numberanalytics.com |
This table summarizes key strategies aligned with green chemistry principles for the synthesis of periodate.
Structural Characterization and Crystallography of Lithium Periodate Species
Solid-State Structural Elucidation
The solid-state structures of lithium periodates are primarily determined by the coordination environment of the iodine and lithium atoms.
In lithium metaperiodate (LiIO₄), the periodate (B1199274) ion (IO₄⁻) adopts a tetrahedral geometry. The iodine atom is tetrahedrally coordinated by four oxygen atoms. This arrangement is a common feature for metaperiodates. researchgate.netwikipedia.org The I-O bond distances in the tetrahedral IO₄⁻ anion are approximately 1.78 Å. wikipedia.org
Orthoperiodate species, such as in Li₂H₃IO₆, feature a different coordination around the iodine atom. In these compounds, the iodine atom is octahedrally coordinated by oxygen atoms and hydroxyl groups. researchgate.net For instance, in the crystal structure of Li[IO₂(OH)₄], there are two shorter I-O distances at 1.800(2) Å and 1.812(2) Å, and four longer I-OH bonds ranging from 1.906(2) to 1.918(2) Å. psu.edu The average I–O bond length in orthoperiodates is generally around 1.89 Å, reflecting the slightly deformed octahedral geometry. wikipedia.org
The lithium ion in these structures also exhibits varied coordination. In LiIO₄, the lithium is coordinated by oxygen in a strongly distorted trigonal-bipyramidal fashion. researchgate.net In contrast, within the orthoperiodate structure of Li[IO₂(OH)₄], the lithium ion is coordinated by six oxygen atoms. psu.edu
The crystal system and space group for lithium periodate compounds vary depending on the specific stoichiometry.
Lithium metaperiodate (LiIO₄) crystallizes in the monoclinic crystal system. researchgate.net Its space group has been identified as P2₁/n. researchgate.netnih.gov
Dilithium trihydrogen orthoperiodate (Li₂H₃IO₆) crystallizes in a hexagonal system with the space group P6₁. researchgate.net
A comprehensive list of crystal systems and space groups for various lithium compounds can be found in the table below.
| Compound | Crystal System | Space Group |
| Lithium metaperiodate (LiIO₄) | Monoclinic | P2₁/n researchgate.netnih.gov |
| Dilithium trihydrogen orthoperiodate (Li₂H₃IO₆) | Hexagonal | P6₁ researchgate.net |
| Lithium aluminum iodate (B108269) (LiAl(IO₃)₄) | Monoclinic | P2₁ mdpi.com |
| Lithium perchlorate (B79767) (LiClO₄) | Orthorhombic | Pnma researchgate.net |
| Lithium propionate (B1217596) (C₃H₅LiO₂) | Monoclinic | P1 21/c 1 nih.gov |
Detailed analysis of the unit cell parameters and bond lengths provides insight into the precise atomic arrangements.
For lithium metaperiodate (LiIO₄) , the unit cell parameters have been determined as follows:
| Parameter | Value |
| a | 5.255(3) Å researchgate.net |
| b | 8.511(4) Å researchgate.net |
| c | 7.969(5) Å researchgate.net |
| β | 104.21(3)° researchgate.net |
| Z | 4 researchgate.net |
The I-O bond lengths in the tetrahedral IO₄⁻ anion average around 1.78 Å. wikipedia.org
In the case of dilithium trihydrogen orthoperiodate (Li₂H₃IO₆) , the unit cell parameters are a = 5.2970(8) Å and c = 27.596(5) Å, with Z=6. researchgate.net The I–O bond lengths within the octahedral [H₃IO₆]²⁻ anion show a distinction between I-O and I-OH bonds. In a related orthoperiodate structure, Li[IO₂(OH)₄], the I-O distances are approximately 1.80-1.81 Å, while the I-OH distances are longer, around 1.91-1.92 Å. psu.edu The average I-O/OH bond length in this lithium salt is 1.87 Å. psu.edu
Advanced Crystallographic Techniques
The precise determination of these complex crystal structures relies on advanced analytical methods.
Single crystal X-ray diffraction (XRD) is a primary technique for elucidating the detailed crystal structures of this compound compounds. For instance, single crystals of LiIO₄ were successfully obtained and analyzed using this method, which allowed for the determination of its monoclinic structure and the coordination environments of both iodine and lithium. researchgate.net The study reported 2,148 independent reflections, leading to a refinement with an R-value of 0.024. researchgate.net Similarly, the crystal structure of Li₂H₃IO₆ was determined from 2,778 diffractometer data points, resulting in a weighted R-value (Rw) of 0.047. researchgate.net This technique is indispensable for accurately establishing unit cell dimensions, space groups, and atomic positions, which are crucial for understanding the material's properties. nih.govderpharmachemica.com
Neutron Diffraction Investigations
Neutron diffraction is a powerful analytical technique for determining the crystal structure of materials, particularly those containing light elements. frontiersin.orgjinr.ru Unlike X-rays, which scatter from electron clouds, neutrons scatter from atomic nuclei. This property makes neutron diffraction highly sensitive to the positions of light elements like lithium, even in the presence of much heavier elements such as transition metals or iodine. frontiersin.orgjinr.ru The high penetration power of neutrons also allows for in situ or operando studies, where structural changes in materials can be monitored in real-time within a functioning device, such as a battery. jinr.ruresearchgate.net
While the technique is exceptionally well-suited for resolving lithium positions, specific neutron diffraction studies focused solely on simple this compound (LiIO₄) are not extensively documented in the reviewed literature. However, the method has been widely applied to investigate other lithium-containing materials used in electrochemical applications, such as LiMn₂O₄ and various LiNiMnCo-oxide (NCM) cathodes for Li-ion batteries. frontiersin.orgresearchgate.net These studies successfully quantify lithium occupancy in crystal structures and track its movement during electrochemical cycling. frontiersin.org Furthermore, neutron scattering, in combination with other methods, has been instrumental in resolving the structure of amorphous lithium-containing materials like lithium phosphorus oxynitride (Lipon). nih.gov Given its capabilities, neutron diffraction remains a valuable potential tool for detailed structural analysis of more complex crystalline or amorphous this compound systems.
Coordination Chemistry of Lithium in Periodate Systems
The chemical behavior and structural arrangement of this compound compounds are fundamentally governed by the coordination environment of the constituent ions, particularly the lithium and periodate groups. In solid-state structures, these ions arrange into stable polyhedra with surrounding oxygen atoms.
In the case of crystalline lithium metaperiodate (LiIO₄), structural analysis reveals distinct coordination environments for the iodine and lithium atoms. researchgate.net The iodine atom is tetrahedrally coordinated by four oxygen atoms, forming the [IO₄]⁻ anion. researchgate.net The lithium cation, however, adopts a more complex and irregular geometry. researchgate.net
Lithium-Oxygen Coordination Geometries (e.g., Distorted Tetrahedral)
Single-crystal X-ray diffraction analysis of lithium metaperiodate (LiIO₄) shows that the lithium ion is coordinated by five oxygen atoms. researchgate.net This coordination results in a strongly distorted trigonal-bipyramidal geometry for the lithium-oxygen polyhedron. researchgate.net This is a relatively uncommon coordination environment for lithium, which more frequently occupies tetrahedral or octahedral sites in oxide structures. researchgate.net
| Atom | Coordination Number | Geometry | Source |
|---|---|---|---|
| Iodine (I) | 4 | Tetrahedral | researchgate.net |
| Lithium (Li) | 5 | Strongly Distorted Trigonal-Bipyramidal | researchgate.net |
Intermolecular Interactions in Crystalline Structures (e.g., N-H⋯O, Cα-H⋯O)
Intermolecular interactions, including hydrogen bonds, are directional forces that play a crucial role in dictating the three-dimensional arrangement of molecules in a crystal, a principle known as crystal engineering. scirp.orgscirp.org Among these, hydrogen bonds of the type N-H⋯O and C-H⋯O are significant in the structures of many organic and biological molecules, including proteins and nucleic acids. nih.govmdpi.com The N-H⋯O bond is considered a strong hydrogen bond, while the C-H⋯O interaction is typically weaker but still structurally important. nih.govnih.gov
These specific interactions, however, are not characteristic features of simple, inorganic crystalline structures like pure this compound (LiIO₄). The formation of N-H⋯O or Cα-H⋯O hydrogen bonds requires the presence of N-H or specific activated C-H donor groups, which are absent in the inorganic salt. The crystal packing in LiIO₄ is dominated by ionic forces between Li⁺ and [IO₄]⁻ ions and the coordination bonds forming the LiO₅ and IO₄ polyhedra. While hydrogen bonding involving water molecules can be present in hydrated forms of this compound, such as LiIO₄·2H₂O, the N-H⋯O and Cα-H⋯O interactions would only be relevant in hybrid structures where this compound is co-crystallized with organic molecules or ligands containing the necessary functional groups. scbt.com
Structural Analysis in Solution and Amorphous Phases
While some this compound species form well-defined crystals, others exist in non-crystalline or amorphous states. Complex periodates such as LiMFeIO₆ and LiMCoIO₆ (M = K, Rb, Cs) have been shown through Powder X-ray Diffraction (PXRD) to be amorphous powders. soton.ac.uk For such materials that lack long-range periodic order, standard diffraction techniques are less informative for determining local atomic arrangements. Consequently, other analytical methods must be employed. Techniques like Extended X-ray Absorption Fine Structure (EXAFS) are used to probe the local coordination environment and bond distances in these amorphous solids. soton.ac.uk The study of amorphous lithium-containing materials is significant, particularly in fields like battery technology, where materials like amorphous Li-La-Zr-O (a-LLZO) are explored as solid electrolytes. researchgate.net
In aqueous solutions, the structure of the periodate ion is dependent on pH. wikipedia.org Periodate can exist in equilibrium between different forms, such as the tetrahedral metaperiodate ion (IO₄⁻) and the octahedral orthoperiodate ion ([H₅IO₆] or its deprotonated forms like [H₃IO₆]²⁻). wikipedia.org Under certain conditions, these ions can dimerize to form species like diperiodate (H₂I₂O₁₀⁴⁻). wikipedia.org Therefore, the structural analysis of this compound in solution involves understanding this complex, pH-dependent equilibrium of various periodate species.
Reactivity and Mechanistic Studies of Lithium Periodate in Chemical Transformations
Oxidative Reactivity of Lithium Periodate (B1199274)
The oxidative power of the periodate ion is central to its utility in chemical synthesis. This reactivity stems from its high oxidation potential and its ability to participate in multi-electron transfer processes, either directly with a substrate or indirectly by regenerating other catalytic oxidants.
The periodate ion is a powerful oxidizing agent, a property that can be quantified by its standard electrode potential. The electrochemical oxidation of iodate (B108269) to periodate occurs with a standard electrode potential (E°) of 1.6 V. wikipedia.org The reduction of periodate is, in turn, a thermodynamically favorable process. The oxidation potential for the periodate-iodate couple (IO₄⁻/IO₃⁻) is significantly influenced by pH, decreasing from approximately 1.6 V in acidic solutions to 0.7 V in alkaline media. nih.gov This pH dependence allows for the modulation of its oxidative strength based on reaction conditions.
Table 1: Oxidation Potential of the Periodate/Iodate Couple at Varying pH
| pH Condition | Oxidation Potential (E_Ox) |
| Acidic (pH < 4) | ~1.6 V |
| Alkaline (pH > 10) | ~0.7 V |
| Data sourced from nih.gov. |
Electron transfer from a substrate to periodate is the fundamental process driving its oxidative reactions. In the context of diol cleavage, the mechanism is not a simple outer-sphere electron transfer but rather involves the formation of a cyclic periodate ester intermediate. wikipedia.orgchemistrysteps.com This process facilitates a concerted two-electron transfer, resulting in the reduction of iodine from I(VII) to I(V) (in the form of iodate) and the oxidative cleavage of the substrate's carbon-carbon bond. masterorganicchemistry.comyoutube.com
A significant application of periodates, including lithium periodate, is their use as a co-oxidant to regenerate more expensive or toxic primary oxidants in catalytic cycles. wikipedia.org This approach allows for the use of reagents like osmium tetroxide and ruthenium tetroxide in catalytic amounts, with the periodate serving as the stoichiometric oxidant to complete the reaction cycle.
Ruthenium Tetroxide (RuO₄): Similar to the osmium-catalyzed reaction, periodate can be used to continuously generate the highly aggressive oxidant ruthenium tetroxide in situ from ruthenium precursors like ruthenium trichloride (B1173362) (RuCl₃). acs.org The RuO₄ then acts on the substrate, is reduced, and is subsequently re-oxidized by the periodate. acs.org
Permanganate (B83412) (KMnO₄): Periodates are sufficiently powerful to oxidize manganese compounds to generate permanganate, another strong inorganic oxidizer. wikipedia.org In the Lemieux-von Rudloff reaction, a mixture of periodate and a catalytic amount of permanganate is used to cleave alkenes. acs.org
Carbon-Carbon Bond Cleavage Reactions
The most characteristic reaction of periodates is the oxidative cleavage of carbon-carbon bonds in molecules containing vicinal difunctional groups. wikipedia.org This transformation is highly selective and efficient under mild conditions.
First reported by Léon Malaprade in 1928, the Malaprade reaction is the selective cleavage of a vicinal diol (a 1,2-diol or glycol) into two carbonyl compounds (aldehydes or ketones) using periodic acid or a periodate salt like this compound. wikipedia.orgwikipedia.org The reaction proceeds through the formation of a cyclic periodate ester intermediate, which then decomposes to yield the final carbonyl products and iodate. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This reaction is typically performed in aqueous media due to the solubility of periodate salts and is often exothermic. wikipedia.org
The Malaprade reaction is not limited to vicinal diols. Its high selectivity extends to a range of related 1,2-difunctionalized compounds. The periodate ion can effectively cleave substrates that possess adjacent hydroxyl, carbonyl, or amino groups. wikipedia.org The general substrate scope includes:
1,2-Diols: Cleaved to form two aldehydes or ketones. wikipedia.org
α-Hydroxy Ketones (1,2-hydroxy ketones): Cleaved to yield a carboxylic acid and an aldehyde or ketone. wikipedia.org
1,2-Diketones: Cleaved to produce two carboxylic acids. wikipedia.org
α-Keto Acids: Undergo cleavage to give two carboxylic acids. wikipedia.org
α-Hydroxy Acids: Cleaved to form an aldehyde or ketone and carbon dioxide. wikipedia.org
1,2-Amino Alcohols: Cleaved to yield an aldehyde or ketone and ammonia (B1221849) plus another carbonyl compound. wikipedia.orgrsc.org
This selective reactivity makes periodate cleavage an invaluable tool, particularly in carbohydrate chemistry for structural elucidation and modification. wikipedia.orgrsc.org
Table 2: Substrate Scope of Periodate-Mediated C-C Bond Cleavage
| Substrate Class | General Structure | Product(s) |
| Vicinal Diol | R₂(OH)C-C(OH)R₂ | 2 R₂C=O (Aldehydes or Ketones) |
| α-Hydroxy Ketone | R₂(OH)C-C(=O)R | R₂C=O + RCOOH (Aldehyde/Ketone + Carboxylic Acid) |
| 1,2-Diketone | R(O=)C-C(=O)R | 2 RCOOH (Carboxylic Acids) |
| α-Keto Acid | R(O=)C-COOH | RCOOH + CO₂ |
| 1,2-Amino Alcohol | R₂(OH)C-C(NH₂)R₂ | 2 R₂C=O + NH₃ |
| Based on information from wikipedia.orgrsc.org. |
The formation of the cyclic periodate ester intermediate is the rate-determining step and is highly dependent on the stereochemistry of the substrate. wikipedia.org For the cyclic ester to form, the two hydroxyl groups must be able to adopt a syn-periplanar (or syn-clinal) conformation, bringing them into close proximity.
Consequently, cis-diols, particularly in cyclic systems where the hydroxyl groups are held in a syn orientation, react significantly faster than their trans-diol counterparts. wikipedia.orglibretexts.org Acyclic trans-diols can often react, albeit more slowly, because rotation around the C-C bond allows them to achieve the necessary conformation. pearson.com However, trans-diols constrained in a rigid ring system (e.g., trans-decalindiol) are geometrically prevented from forming the cyclic intermediate and are therefore unreactive towards periodate cleavage. chemistrysteps.compearson.com This pronounced difference in reactivity provides a reliable chemical method for distinguishing between certain cis and trans diastereomers.
Table 3: Relative Reactivity of Diol Stereoisomers with Periodate
| Diol Substrate | Stereochemistry | Reactivity | Rationale |
| Cyclopentane-1,2-diol | cis | Fast | Hydroxyl groups are ideally positioned for cyclic ester formation. |
| Cyclopentane-1,2-diol | trans | Slow | Ring puckering allows for some proximity of hydroxyls, but less favorable than cis. |
| trans-Decalin-9,10-diol | trans | Unreactive | Rigid ring structure prevents hydroxyl groups from reaching the required proximity for cyclization. chemistrysteps.compearson.com |
| Data sourced from wikipedia.orgchemistrysteps.compearson.com. |
Oxidative Cleavage of Epoxides
This compound serves as an effective reagent for the oxidative cleavage of carbon-carbon bonds in epoxides, transforming them into corresponding aldehyde or ketone products. This reaction provides a valuable synthetic alternative to ozonolysis. The process is understood to be a two-step sequence occurring in a single pot. nih.govresearchgate.net The initial and rate-limiting step involves the ring-opening of the epoxide to form a vicinal diol (1,2-diol) intermediate. nih.govresearchgate.net This diol is highly reactive towards periodate and undergoes immediate in-situ cleavage to yield the final carbonyl compounds. nih.gov
The reaction is typically conducted in aqueous solutions, and the pH of the medium can influence the reaction, with conditions sometimes becoming acidic upon the addition of the periodate salt. nih.gov Studies have shown that the substitution pattern of the epoxide can affect its reactivity, with more highly substituted epoxides potentially reacting faster due to the increased ease of the initial ring-opening step. nih.gov While the acid-catalyzed opening of epoxides typically yields trans-diols, periodate cleavage is known to be more efficient with cis-diols. The facile conversion of cyclic epoxides suggests that isomerization of the intermediate trans-diol to a more reactive cis-conformation may occur under the reaction conditions. nih.gov
The table below summarizes findings on the periodate-mediated cleavage of various epoxides.
| Epoxide Substrate | Product(s) | Yield (%) |
| Styrene Oxide | Benzaldehyde | 91 |
| 1,2-Epoxy-1-phenylpropane | Benzaldehyde, Acetaldehyde | 85 |
| Cyclooctene Oxide | Suberaldehyde | 88 |
| Limonene Oxide | 3-Acetyl-6-methyl-6-heptenal | 75 |
Data compiled from studies on sodium periodate-mediated cleavage, which follows the same mechanistic pathway. nih.gov
Cleavage of Alkenes (Lemieux–Johnson Oxidation)
This compound is a crucial component in the Lemieux–Johnson oxidation, a powerful method for the oxidative cleavage of alkenes to produce aldehydes and ketones. wikipedia.orgsynarchive.com This reaction is often seen as a milder and more convenient alternative to ozonolysis. The process involves a tandem, two-step mechanism where the alkene is first dihydroxylated by a catalytic amount of osmium tetroxide (OsO₄) to form a vicinal diol. wikipedia.orgacs.org
The general scheme for the Lemieux-Johnson oxidation is as follows:
Dihydroxylation: Alkene + OsO₄ → Cyclic Osmate Ester → Vicinal Diol + Reduced Osmium Species
Cleavage and Regeneration: Vicinal Diol + LiIO₄ → 2 Carbonyls + LiIO₃; Reduced Osmium Species + LiIO₄ → OsO₄ + LiIO₃
| Alkene Substrate | Major Product(s) |
| Cyclohexene | Adipaldehyde |
| Styrene | Benzaldehyde, Formaldehyde |
| 1-Octene | Heptanal, Formaldehyde |
| α-Pinene | Nopinone |
Other Oxidation Reactions
Oxidation of Sulfides to Sulfoxides
Periodates, including this compound, are potent oxidizing agents capable of selectively converting sulfides to sulfoxides. wikipedia.org This transformation is a fundamental reaction in organic synthesis, providing access to sulfoxides that are valuable intermediates and chiral auxiliaries. The reaction is generally efficient and avoids overoxidation to the corresponding sulfone when conditions are carefully controlled. researchgate.net
Theoretical studies, such as those using Density Functional Theory (DFT), indicate that the oxidation proceeds via a one-step oxygen-transfer mechanism. researchgate.net In this process, an oxygen atom from the periodate ion attacks the sulfur atom of the sulfide (B99878). The geometry of the transition state involves the oxygen atom approaching the sulfide perpendicular to the plane formed by the carbon-sulfur-carbon atoms. researchgate.net The sulfide acts as the electron donor (nucleophile), and the periodate acts as the electron acceptor (electrophile). researchgate.net The reactivity of the specific periodate species (e.g., IO₄⁻ vs. H₅IO₆) can vary, influencing the reaction rate under different pH conditions. researchgate.net
| Sulfide Substrate | Product |
| Thioanisole | Methyl phenyl sulfoxide |
| Dibenzyl sulfide | Dibenzyl sulfoxide |
| Diethyl sulfide | Diethyl sulfoxide |
| Tetrahydrothiophene | Tetrahydrothiophene 1-oxide |
Conversion of Amines and Amino Alcohols
This compound can oxidize various nitrogen-containing compounds, including amines and amino alcohols. wikipedia.orgnih.gov The nature of the products and the rate of reaction are highly dependent on the structure of the substrate and the pH of the reaction medium. nih.gov
For 1,2-amino alcohols, periodate acts as a cleaving agent, breaking the carbon-carbon bond between the amino and hydroxyl groups, which is analogous to the cleavage of 1,2-diols. wikipedia.org All α-amino acids are susceptible to oxidation by periodate, though the reaction rates differ significantly among them and are pH-dependent, with oxidation generally proceeding more rapidly in alkaline conditions. nih.gov Amino acids such as serine, threonine, cysteine, methionine, and tryptophan are particularly reactive and undergo extensive oxidation. nih.gov
The oxidation of simple aliphatic and aromatic amines has also been studied, revealing significant differences in their behavior. nih.gov These reactions can lead to a variety of products depending on the specific amine and the reaction conditions. A proposed mechanism for the oxidation of certain amino acids has been developed based on these observations. nih.gov
Mechanistic Pathways and Intermediate Formation
Formation and Decomposition of Periodate Esters
The central mechanistic feature underlying the oxidative cleavage of 1,2-diols by periodate—a key step in both epoxide and alkene cleavage reactions—is the formation of a cyclic periodate ester intermediate. This concept was proposed early in the study of periodate oxidations and has been supported by substantial kinetic and spectroscopic evidence.
The reaction is initiated by the electrophilic attack of the periodate ion on the hydroxyl groups of the diol. This leads to the formation of a five-membered cyclic ester. The formation of this intermediate is highly dependent on the geometry of the substrate; cis-diols react significantly faster than trans-diols because their hydroxyl groups are correctly positioned to readily form the cyclic ester. wikipedia.orgchemistrysteps.com
Once formed, this cyclic periodate ester is unstable and rapidly undergoes decomposition. This breakdown occurs through a concerted rearrangement of electrons, often described as a reverse cycloaddition. masterorganicchemistry.com This process results in the cleavage of the carbon-carbon bond of the original diol and the formation of two new carbon-oxygen double bonds, yielding the aldehyde or ketone products. masterorganicchemistry.com Simultaneously, the iodine atom in the periodate is reduced from the +7 to the +5 oxidation state, forming an iodate ion (IO₃⁻).
Influence of pH, Temperature, and Solvent Media on Reaction Kinetics
The kinetics of chemical transformations involving this compound are significantly influenced by the reaction conditions, including pH, temperature, and the solvent system employed. These parameters can affect reaction rates, product yields, and the selectivity of the oxidative processes.
Influence of pH
The pH of the reaction medium plays a critical role in periodate-mediated oxidations. For the cleavage of 1,2-diols (a Malaprade reaction), the process proceeds through a cyclic periodate ester intermediate. wikipedia.org The formation of this intermediate and the subsequent reaction rate are affected by pH. wikipedia.org The standard redox potential between the periodate and its reduced form, iodate, is higher in acidic media, which can enhance its oxidative power. acs.org However, the stability of the substrate and the desired products must be considered, as acid-sensitive functional groups may require buffered or neutral conditions to prevent degradation. acs.org
Influence of Temperature
Temperature is a critical factor that directly impacts the rate of periodate oxidations. Generally, an increase in temperature accelerates the reaction, but it can also promote undesirable side reactions and degradation of the products. nih.gov Periodate cleavage reactions are typically exothermic and are often conducted at controlled low temperatures, such as 0 °C, to manage the reaction's progress and improve selectivity. wikipedia.org
Kinetic studies on the periodate oxidation of cellulose (B213188) provide quantitative insight into the effects of temperature. While the study utilized sodium periodate, the principles are applicable to this compound due to the shared reactive anion. The research demonstrated that an increase in temperature has a more pronounced effect on the primary oxidation rate constant (k1) than an increase in periodate concentration. nih.gov However, the rate constants for the degradation of both the reactant (k2) and the product (k3) also increase significantly with temperature. nih.gov
Table 1: Effect of Temperature on Reaction Rate Constants in Periodate Oxidation of Cellulose
| Temperature (°C) | Rate of DAC Formation (k1) | Rate of Cellulose Degradation (k2) | Rate of DAC Degradation (k3) |
| 25 | Baseline | Baseline | Baseline |
| 35 | ~5% Increase | ~15% Increase | ~15% Increase |
| 55 | Significant Increase | Significant Increase | Significant Increase |
This interactive table is based on findings from a kinetic study on cellulose oxidation, illustrating the general trend of how temperature affects reaction rates. "DAC" refers to dialdehyde (B1249045) cellulose. nih.gov
This data underscores the need to balance temperature to achieve a satisfactory reaction rate while minimizing the degradation of the target product. nih.gov
Influence of Solvent Media
The choice of solvent is largely dictated by the solubility of both the this compound and the organic substrate. This compound, like other alkali metal periodates, is readily soluble in water but generally insoluble in common organic solvents. wikipedia.orgwikipedia.orgrsc.org Consequently, aqueous media are the most common choice for these reactions. wikipedia.org
When the organic substrate has poor water solubility, creating a biphasic system, several strategies can be employed. The use of periodic acid, which is soluble in alcohols, can be an alternative. wikipedia.org Another effective approach is the use of co-solvents to create a homogeneous reaction mixture. For reactions in non-aqueous media, specialized reagents like quaternary ammonium (B1175870) periodates can be developed for homogeneous reactions. rsc.org
Role of Phase Transfer Catalysts
In reactions where this compound and an organic substrate are in separate, immiscible phases (typically aqueous and organic), the reaction rate is often negligible due to the inability of the reactants to interact. Phase transfer catalysts (PTCs) are employed to overcome this limitation. nih.gov
A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur. nih.gov For periodate oxidations, PTCs are typically quaternary ammonium or phosphonium (B103445) salts. nih.gov These catalysts function by forming an ion pair with the periodate anion (IO₄⁻) in the aqueous phase. This new, larger ion pair has sufficient lipophilicity to be soluble in the organic phase. wikipedia.org
Once in the organic phase, the periodate anion is available to react with the dissolved organic substrate. After the reaction, the catalyst can return to the aqueous phase to transport another periodate ion, thus acting in a catalytic cycle. The use of PTCs offers several advantages, including the use of inexpensive two-phase solvent systems, milder reaction conditions, and enhanced reaction rates. nih.gov This methodology is particularly effective for biphasic reaction mixtures involving periodates where substrate solubility is a challenge. wikipedia.org
Theoretical and Computational Investigations of Lithium Periodate Systems
Electronic Structure Theory
Electronic structure theory encompasses a range of quantum mechanical methods used to calculate the electronic structure of atoms and molecules. These methods are instrumental in predicting molecular geometries, reaction energies, and various spectroscopic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations have been employed to investigate reactions involving the periodate (B1199274) ion (IO₄⁻), which is the anionic component of lithium periodate.
In studies of molten salt systems, DFT has been used to calculate the energetics of the formation of the periodate anion. For instance, the reaction to form IO₄⁻ from iodide (I⁻) and oxygen (O₂) has been shown to be energetically favorable. Such calculations typically utilize functionals like the Perdew-Burke-Ernzerhof (PBE) functional. Structural parameters derived from these calculations, such as the average I-O bond lengths in the tetrahedral IO₄⁻ anion, provide valuable data for understanding the geometry of this species.
A comparative DFT study on ammonium (B1175870) periodate (NH₄IO₄) and ammonium perchlorate (B79767) (NH₄ClO₄) has provided insights into the electronic properties that are likely transferable to other periodate salts like LiIO₄. This research highlighted differences in the electronic density of states (DOS) and band gaps, suggesting that the electronic structure is key to the material's sensitivity and stability. The periodate anion generally contributes to a smaller band gap compared to the perchlorate anion, indicating different electronic excitation properties.
Table 6.1: Representative DFT Calculation Parameters for Periodate Systems
| Parameter | Value/Method | System Context |
|---|---|---|
| Functional | Perdew-Burke-Ernzerhof (PBE) | Molten Salt Reaction Energetics |
| Basis Set | Plane-wave with energy cut-off | Solid-state and periodic systems |
| Property Calculated | Reaction Energy | Formation of IO₄⁻ |
| Property Calculated | Bond Lengths (I-O) | Structural analysis of IO₄⁻ |
| Property Calculated | Electronic Density of States (DOS) | Analysis of Ammonium Periodate |
| Property Calculated | Band Gap | Comparison of Periodate and Perchlorate |
Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it provides a foundational understanding of electronic structure, it neglects electron correlation, which can be critical for accurate predictions. Post-Hartree-Fock methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by including electron correlation effects.
Although specific Hartree-Fock or post-Hartree-Fock studies dedicated exclusively to this compound are not prominent in the literature, these methods are routinely applied to molecules of similar size and complexity. For instance, calculations on the periodate anion using Gaussian basis sets (e.g., 6-31G*) have been performed to determine properties like its dipole moment in distorted geometries. Such calculations form the basis for more advanced theoretical treatments.
Applying these methods to LiIO₄ would involve:
Hartree-Fock: Determining the ground-state electronic energy and molecular orbitals. This would provide a first approximation of the electronic distribution and the nature of the ionic bond between Li⁺ and IO₄⁻.
Møller-Plesset Perturbation Theory (e.g., MP2): Introducing electron correlation to refine the energy and electronic properties, offering a more accurate description of the interactions within the IO₄⁻ anion and between the ions.
Coupled Cluster (e.g., CCSD(T)): Providing a high-accuracy benchmark for the electronic energy and other properties, often referred to as the "gold standard" in quantum chemistry.
These higher-level calculations would be crucial for accurately predicting properties like bond dissociation energies and vibrational frequencies.
Understanding the nature of the chemical bonds and the distribution of electrons is fundamental to explaining the properties of a compound. Theoretical methods provide tools to quantify these features.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to define atoms, bonds, and their properties. For the periodate anion, QTAIM can be used to characterize the I-O bonds by locating bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points. This reveals the degree of covalent versus ionic character in the bonds.
Non-Covalent Interaction (NCI) Plot: This technique is particularly useful for visualizing weak interactions. Theoretical studies on pyridinium (B92312) periodates have used NCI plots to confirm the attractive nature of halogen bonds where the iodine atom of the periodate anion acts as an electrophilic center (a σ-hole donor). This indicates that the iodine atom in LiIO₄ could also participate in such non-covalent interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the calculated wavefunction into a set of localized orbitals that align with the intuitive Lewis structure concepts of bonds and lone pairs. For this compound, an NBO analysis would quantify the charge on the lithium cation and the periodate anion, confirming the ionic nature of the compound. It would also provide a detailed description of the hybridization and bonding within the IO₄⁻ anion, including the composition of the I-O σ-bonds and the oxygen lone pairs.
These analyses collectively suggest that while the primary interaction in LiIO₄ is ionic between the Li⁺ cation and the IO₄⁻ anion, the internal bonding of the periodate anion is highly covalent and polarized. Furthermore, the electronic distribution on the surface of the periodate anion is anisotropic, allowing for specific intermolecular interactions like halogen and hydrogen bonding.
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra. These predictions are based on the calculation of vibrational frequencies and their corresponding intensities.
For an isolated LiIO₄ ion pair or its crystalline form, DFT or post-Hartree-Fock methods can be used to perform a geometry optimization followed by a frequency calculation. The calculation yields a set of normal modes of vibration, each with a specific frequency.
Infrared (IR) Spectra: The intensity of an IR peak is proportional to the square of the change in the molecular dipole moment during the vibration.
Raman Spectra: The intensity of a Raman peak is related to the change in the molecular polarizability during the vibration.
For the tetrahedral IO₄⁻ anion (Td symmetry), group theory predicts four fundamental vibrational modes:
ν₁ (A₁): Symmetric stretch (Raman active)
ν₂ (E): Bending mode (Raman active)
ν₃ (F₂): Asymmetric stretch (IR and Raman active)
ν₄ (F₂): Bending mode (IR and Raman active)
The presence of the Li⁺ cation would lower the symmetry, potentially causing modes that were previously inactive to appear in the spectra and splitting degenerate modes. Theoretical calculations can precisely predict these effects, aiding in the assignment of experimental spectra. While specific computational studies predicting the full vibrational spectra of LiIO₄ are scarce, the principles are well-established and have been applied to countless similar materials.
Molecular Dynamics and Statistical Mechanics Simulations
While electronic structure methods are excellent for static properties, molecular dynamics (MD) and statistical mechanics simulations are used to study the dynamic behavior of systems over time.
The behavior of this compound in solution is governed by its interactions with solvent molecules (solvation) and with other ions (ion association). MD simulations can model these processes by solving Newton's equations of motion for a system of atoms and molecules.
An ab initio MD (AIMD) simulation, where forces are calculated "on-the-fly" using an electronic structure method like DFT, can provide a highly accurate picture of these dynamics. Although a dedicated AIMD simulation of LiIO₄ in a solvent like water has not been extensively reported, studies on other lithium salts and anions provide a clear framework for how such an investigation would proceed.
A simulation of LiIO₄ in water would reveal:
Solvation Structure: The radial distribution functions (RDFs) between Li⁺ and water oxygen, and between the atoms of IO₄⁻ and water hydrogen/oxygen, would describe the structure of the hydration shells. The coordination number, or the average number of water molecules in the first solvation shell of each ion, can be calculated from these RDFs.
Ion Pairing: The simulation can quantify the extent of ion association, distinguishing between contact ion pairs (CIPs), solvent-shared ion pairs (SSIPs), and free ions. The potential of mean force (PMF) between the Li⁺ and IO₄⁻ ions can be calculated to determine the thermodynamic stability of these different states.
Dynamics: The simulations can track the exchange of water molecules between the solvation shells and the bulk solvent, providing characteristic residence times. The diffusion coefficients of the Li⁺ and IO₄⁻ ions can also be calculated, offering insights into the transport properties of the solution.
Classical MD simulations, which use empirical force fields, can also be employed to study larger systems for longer timescales, providing complementary information on the collective properties of this compound solutions.
Conformational Analysis of Solvates
Theoretical and computational investigations into the conformational analysis of this compound solvates provide crucial insights into the three-dimensional arrangements of the periodate ion and its surrounding solvent molecules. This analysis is fundamental to understanding the stability, reactivity, and macroscopic properties of this compound in solution. By employing quantum mechanical calculations and molecular dynamics simulations, researchers can model the complex interplay of forces that govern the geometry of these solvated species.
The conformation of the periodate anion itself can vary depending on the chemical environment. In aqueous solutions, periodate exists in equilibrium between the tetrahedral metaperiodate ion (IO₄⁻) and the octahedral orthoperiodate ion (H₆IO₆⁻ or IO(OH)₅⁻), with the equilibrium being sensitive to factors such as pH and temperature. Computational models can predict the relative stabilities of these forms and the energy barriers for their interconversion.
When this compound is dissolved in a solvent, the lithium cation (Li⁺) and the periodate anion are surrounded by solvent molecules, forming a solvation shell. The geometry of this solvation shell is a key aspect of conformational analysis. For instance, in aprotic polar solvents, the solvent molecules will orient themselves to maximize the electrostatic interactions with the ions. Density functional theory (DFT) calculations can be utilized to determine the preferred coordination numbers and geometries of the Li⁺ and periodate ions with various solvents. These calculations often reveal that specific, well-defined solvate structures are energetically more favorable than a random distribution of solvent molecules.
Molecular dynamics (MD) simulations offer a dynamic picture of the solvated system, allowing for the exploration of a wide range of possible conformations and their evolution over time. These simulations can reveal the flexibility of the solvation shell and the frequency of solvent exchange between the first solvation shell and the bulk solvent. The analysis of radial distribution functions from MD simulations provides statistical information about the average distances between the ions and the solvent molecules, further characterizing the structure of the solvate.
The nature of the solvent has a profound impact on the conformational landscape of this compound solvates. Solvents with different polarities, sizes, and hydrogen-bonding capabilities will lead to distinct solvate structures. For example, protic solvents can form hydrogen bonds with the oxygen atoms of the periodate ion, leading to more ordered and stable solvate conformations compared to aprotic solvents.
Thermodynamic and Kinetic Modeling
Thermodynamic and kinetic modeling of this compound systems provides a quantitative understanding of their stability, reactivity, and transformation pathways. These computational approaches are essential for predicting the behavior of this compound under various conditions and for designing synthetic routes and applications.
Calculation of Formation and Dissociation Energies
The calculation of formation and dissociation energies is a cornerstone of the thermodynamic modeling of this compound. The standard enthalpy of formation (ΔH°f) of this compound can be calculated using high-level quantum chemical methods, such as G4 theory or CBS-QB3. These methods involve a series of calculations to approximate the exact energy of the molecule, providing results that are often in good agreement with experimental data where available.
The formation of this compound from its constituent elements or from simpler precursors can be represented by a balanced chemical equation. The enthalpy of reaction for this formation process can then be calculated by subtracting the sum of the enthalpies of formation of the reactants from the sum of the enthalpies of formation of the products.
Dissociation energies are critical for understanding the stability of this compound and its solvates. For instance, the energy required to dissociate the ionic bond between Li⁺ and the periodate anion in the gas phase can be calculated. In solution, the dissociation process is more complex, involving the separation of the ion pair and the subsequent solvation of the individual ions. Computational models can be used to calculate the free energy change associated with this process, which takes into account both enthalpic and entropic contributions. The dissociation energy will be highly dependent on the solvent due to the energy released upon solvation of the ions.
Below is a table summarizing representative, though hypothetical, calculated formation and dissociation energies for this compound in different environments, as direct experimental or computational values are not widely reported in the literature. These values are illustrative of the types of data generated from such calculations.
| Process | Calculated Energy (kJ/mol) | Computational Method |
| Formation of LiIO₄(s) from elements | -550 | G4 Theory |
| Dissociation of LiIO₄(g) into Li⁺(g) + IO₄⁻(g) | 720 | DFT (B3LYP) |
| Dissociation of LiIO₄ in water | -15 | PCM/DFT |
Note: The values in this table are illustrative and intended to represent the output of computational models.
Reaction Pathway Analysis and Transition State Identification
Reaction pathway analysis is a powerful computational tool used to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely path from reactants to products. This involves locating the minimum energy structures corresponding to reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them.
The transition state is a critical point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. The geometry and energy of the TS can be calculated using various quantum chemical methods. The identification of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, in the thermal decomposition of this compound, computational analysis can be used to explore different possible decomposition pathways, such as the loss of oxygen to form lithium iodate (B108269). The energy barriers associated with each pathway can be calculated to determine the most favorable mechanism. Similarly, in oxidation reactions where this compound is used as an oxidant, the mechanism of oxygen transfer from the periodate to the substrate can be investigated by identifying the relevant transition states.
Prediction of Reaction Rates and Selectivity
Once the reaction pathway and the energy of the transition state have been determined, it is possible to predict the rate of a chemical reaction using transition state theory (TST). The rate constant (k) is related to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants.
The Arrhenius equation, k = A * exp(-Ea / RT), provides a fundamental relationship between the rate constant, the activation energy (Ea), and the temperature (T). The activation energy can be approximated from the calculated energy of the transition state. The pre-exponential factor (A) is related to the entropy of activation and can also be estimated from computational calculations.
Computational modeling can also be used to predict the selectivity of reactions involving this compound. In cases where multiple reaction pathways are possible, leading to different products, the relative rates of each pathway can be calculated. The pathway with the lowest activation energy will be the fastest and will therefore determine the major product. This is particularly important for understanding the regioselectivity and stereoselectivity of oxidation reactions.
For instance, if the oxidation of an asymmetric diol by this compound can lead to two different cleavage products, the energy profiles for the two corresponding reaction pathways can be computed. The ratio of the products can then be predicted based on the difference in the activation energies.
Interactions with Various Chemical Environments
The behavior and reactivity of this compound are profoundly influenced by its interactions with the surrounding chemical environment. Computational studies are instrumental in dissecting these interactions at a molecular level, providing insights that are often difficult to obtain through experimental means alone.
Solvent Effects on this compound Behavior
The choice of solvent is a critical factor that dictates the solubility, stability, and reactivity of this compound. Computational models, particularly those employing continuum solvation models or explicit solvent molecules, can quantify the effects of the solvent on various aspects of this compound's behavior.
Solubility is fundamentally related to the free energy of solvation, which is the change in free energy when a solute is transferred from the gas phase to the solvent. This can be calculated by considering the energy required to create a cavity in the solvent, the van der Waals interactions between the solute and solvent, and the electrostatic interactions. Solvents with high dielectric constants are generally better at solvating ions and will therefore favor the dissolution of ionic compounds like this compound.
The solvent can also influence the equilibrium between different forms of the periodate ion. For example, the equilibrium between the metaperiodate (IO₄⁻) and orthoperiodate (H₆IO₆⁻) forms in aqueous solution is sensitive to the hydrogen-bonding network of the water molecules, which can be modeled using quantum mechanical/molecular mechanics (QM/MM) methods.
Furthermore, the reactivity of this compound as an oxidizing agent is strongly modulated by the solvent. The solvent can affect the energy of the transition state of the oxidation reaction, thereby altering the reaction rate. In some cases, the solvent may participate directly in the reaction mechanism. Computational studies can map out the reaction pathways in different solvents to understand these effects. The table below illustrates how different solvent properties can influence the behavior of this compound, based on general chemical principles and findings from computational studies of similar ionic species.
| Solvent | Dielectric Constant | Key Interactions with this compound | Predicted Effect on Behavior |
| Water | 78.5 | Strong hydrogen bonding with periodate, strong ion-dipole with Li⁺. | High solubility, stabilization of orthoperiodate form, potential for solvent participation in reactions. |
| Methanol | 32.7 | Hydrogen bonding with periodate, ion-dipole interactions. | Good solubility, may influence reaction selectivity through specific interactions. |
| Acetonitrile (B52724) | 37.5 | Primarily ion-dipole interactions. | Moderate solubility, may favor different reaction pathways compared to protic solvents. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong ion-dipole interactions, particularly with the Li⁺ cation. | Good solubility, can enhance the reactivity of the periodate anion by solvating the cation. |
Surface Interactions and Interfacial Phenomena
The theoretical and computational investigation of surface interactions and interfacial phenomena of this compound (LiIO4) is a specialized area of materials science that is not extensively covered in publicly available research. Direct computational studies detailing the surface energies of different crystal facets, adsorption energies of various molecules, or the specifics of interfacial phenomena involving this compound are scarce. However, by applying the fundamental principles of solid-state chemistry and physics to the known crystal structure of this compound, a theoretical framework for understanding its surface behavior can be established.
This compound crystallizes in a monoclinic structure, which inherently implies the existence of multiple non-equivalent crystal surfaces, each with distinct atomic arrangements and, consequently, different surface energies and reactivity. The nature of these surfaces is dictated by the termination—that is, which ions (Li⁺ or IO₄⁻) are exposed at the surface. This termination significantly influences the electrostatic potential and the density of active sites on the surface.
Surface Energy and Stability
The surface energy of an ionic crystal like this compound is a critical parameter that governs its morphology, reactivity, and stability. While specific density functional theory (DFT) calculations for the surface energy of this compound are not readily found in the literature, it is understood that surfaces with lower surface energy are thermodynamically more stable. For any given crystal, the surface energy can be conceptualized as the energy required to cleave the bulk crystal along a specific plane, thereby creating two new surfaces. This energy is primarily composed of electrostatic and relaxation/reconstruction components.
In the absence of specific calculated values for this compound, a qualitative assessment can be made. The surfaces that minimize the disruption of the crystal's charge neutrality and have lower densities of broken ionic bonds are expected to have lower surface energies. For instance, a surface that maintains a charge-neutral plane of lithium and periodate ions would likely be more stable than a surface composed exclusively of either cations or anions.
Adsorption and Surface Reactivity
The surface of this compound is expected to be reactive towards the adsorption of various molecules, driven by electrostatic interactions and the potential for chemical bonding. The exposed lithium cations would act as Lewis acid sites, capable of attracting and interacting with electron-rich species. Conversely, the oxygen atoms of the periodate anions would serve as Lewis base sites, available for interaction with electron-deficient molecules.
The adsorption of polar molecules, such as water, is anticipated to be particularly strong. Water molecules can coordinate to the surface lithium ions through their oxygen atoms and form hydrogen bonds with the oxygen atoms of the periodate groups. The strength of this adsorption would vary depending on the specific crystal facet and the local arrangement of ions.
The table below outlines the expected types of interactions between the this compound surface and different classes of chemical species.
| Interacting Species | Primary Interaction Type | Expected Surface Sites of Interaction |
| Water (H₂O) | Ion-dipole, Hydrogen bonding | Li⁺ ions, Oxygen atoms of IO₄⁻ |
| Carbon Dioxide (CO₂) | Lewis acid-base | Oxygen atoms of IO₄⁻ |
| Ammonia (B1221849) (NH₃) | Lewis acid-base | Li⁺ ions |
| Non-polar molecules | van der Waals forces | Entire surface |
Interfacial Phenomena
When this compound is in contact with another phase, such as an electrolyte in a battery system or a solvent, a complex interface is formed. The properties of this interface are critical for applications like energy storage. The alignment of energy levels at the interface, the potential for charge transfer, and the formation of an electrical double layer are all key phenomena.
Theoretical models, such as those based on DFT, are instrumental in understanding these interfacial processes at a molecular level. For instance, in a hypothetical lithium-ion battery where this compound might be used as a cathode material or a coating, the interface with the electrolyte would govern ion transport and the stability of the electrode. Computational studies on analogous systems, such as lithium iodates and other lithium-containing oxides, have shown that the atomic and electronic structure of the interface dictates the electrochemical performance. mdpi.commdpi.com While direct studies on this compound are lacking, these related investigations suggest that the interfacial stability and charge transfer kinetics would be highly dependent on the crystal orientation of the this compound surface.
Applications of Lithium Periodate in Specialized Chemical Domains
Role in Fine Chemical Synthesis
Lithium periodate (B1199274), as a member of the periodate family of salts, is a powerful and selective oxidizing agent. Its utility in fine chemical synthesis is primarily centered on its ability to facilitate specific oxidative transformations and participate in catalytic cycles.
Periodates are renowned for their role in the oxidative cleavage of carbon-carbon bonds, a critical step in the synthesis and modification of complex organic molecules. acs.org The classic example of this is the Malaprade oxidation, which selectively cleaves the C-C bond of 1,2-diols (vicinal diols) to form two carbonyl compounds. acs.org This reaction is valued for its high selectivity and reliability, allowing for the late-stage functionalization of intricate molecular architectures, such as taxane (B156437) analogues used in pharmaceuticals. acs.org The mechanism proceeds through the formation of a cyclic periodate ester, which then rearranges to yield the cleavage products. acs.org
While sodium periodate (NaIO₄) is frequently cited, the reaction environment is key. Research has shown that the combination of NaIO₄ with lithium bromide (LiBr) under acidic conditions can achieve the bromination of alkylbenzenes and alkanes through C-H bond activation. rsc.org In these systems, it is believed that periodate oxidizes the bromide source to generate the reactive halogenating species. rsc.org Such findings underscore the cooperative role lithium ions can play in periodate-mediated oxidations.
Here is a summary of representative oxidative transformations involving periodates:
| Transformation | Substrate | Key Reagents | Product Type | Ref. |
| Malaprade Oxidation | 1,2-Diols | Periodate | Carbonyls (Aldehydes/Ketones) | acs.org |
| C-H Functionalization | Alkanes, Alkylbenzenes | NaIO₄, Lithium Bromide | Bromoalkanes | rsc.org |
| Oxidative Halogenation | Cycloalkanes | NaIO₄, KI | Iodoalkanes | researchgate.net |
| Syn-dihydroxylation | Alkenes | NaIO₄, Lithium Bromide | syn-Diols | rsc.org |
This table illustrates transformations where periodate salts are the primary oxidant, with specific examples highlighting the involvement of lithium salts.
A crucial application of periodates in organic synthesis is their role as a co-oxidant in catalytic reactions. nih.gov Many valuable transformations, like the dihydroxylation of alkenes to vicinal diols, use expensive and often toxic heavy metal catalysts, such as osmium tetroxide (OsO₄) and ruthenium tetroxide (RuO₄). acs.orgmasterorganicchemistry.com To make these processes more economical and environmentally benign, the metal catalyst is used in small, catalytic amounts.
Lithium periodate can serve as the stoichiometric or "terminal" oxidant to continuously regenerate the active high-valent metal catalyst from its reduced form, allowing the catalytic cycle to proceed. nih.gov For instance, in the Lemieux-Johnson oxidation, an alkene is oxidized by OsO₄, which is reduced in the process; the periodate then re-oxidizes the osmium species, making it available for the next cycle. acs.org A similar principle applies to ruthenium-catalyzed dihydroxylations. acs.org
The combination of a periodate salt with a lithium salt has also been found to be effective. One synthetically useful method for the syn-dihydroxylation of alkenes employs sodium periodate as the oxidant in the presence of catalytic amounts of lithium bromide. rsc.org
The table below summarizes catalytic systems where periodates act as co-oxidants.
| Catalytic Reaction | Catalyst | Co-oxidant | Transformation | Ref. |
| Lemieux-Johnson | Osmium Tetroxide (OsO₄) | Periodate | Alkene → Carbonyls | acs.org |
| Ruthenium-Catalyzed Dihydroxylation | Ruthenium Trichloride (B1173362) (RuCl₃) | Periodate | Alkene → Diol | acs.org |
| Sharpless Dihydroxylation | Potassium Osmate | N-methylmorpholine N-oxide (NMO) | Alkene → Chiral Diol | masterorganicchemistry.com |
| Woodward-Prévost Reaction | Iodine, Silver Salt | None (Stoichiometric) | Alkene → syn/anti-Diol | rsc.org |
This table highlights prominent dihydroxylation methods. While not all use periodate, it provides context for its role as a key co-oxidant in making catalytic versions of these transformations feasible.
Materials Science Applications
In materials science, the properties of precursor compounds are critical for synthesizing advanced materials with desired structures and functionalities. This compound's characteristics suggest potential, though less documented, applications in this field.
The synthesis of advanced inorganic materials, such as those used in energy storage, often relies on molecular precursors that can be converted into the final material through processes like solid-state reactions or sol-gel methods. google.comscience.gov High-purity lithium salts, such as lithium carbonate and lithium hydroxide (B78521), are common precursors for creating lithium-containing cathode materials for batteries. sigmaaldrich.com
While not a conventional choice, this compound could theoretically serve as a specialized precursor. Its solubility and reactivity might be advantageous in low-temperature synthesis routes, such as hydrothermal or non-hydrolytic sol-gel processes, for producing complex lithium-containing metal oxides. The use of a specific molecular precursor can offer better control over particle size, stoichiometry, and morphology of the final inorganic product. science.gov
Solid-state electrolytes (SSEs) are a critical component for the next generation of safer, solid-state batteries. wikipedia.org These materials are solid ionic conductors that replace the flammable liquid electrolytes in conventional lithium-ion batteries. wikipedia.orgmdpi.com SSEs can be inorganic crystalline materials, glasses, or solid polymers. wikipedia.orgneliti.com
In many types of SSEs, particularly solid polymer electrolytes (SPEs), a lithium salt is dissolved into a polymer matrix (like polyethylene (B3416737) oxide) to provide mobile Li⁺ ions for conduction. mdpi.com The choice of the lithium salt anion (e.g., ClO₄⁻, PF₆⁻, TFSI⁻) significantly impacts the electrolyte's properties, including ionic conductivity and electrochemical stability. mdpi.com
There is no widespread research on integrating this compound into SSEs. However, one can consider its potential properties. The periodate anion (IO₄⁻) is relatively large, which could influence ion transport mechanisms within a polymer matrix. Furthermore, as a strong oxidizing agent, its electrochemical stability window would be a critical factor, as it must remain stable when in contact with high-voltage cathode materials and the lithium metal anode. mdpi.com Its compatibility with the host material, whether a polymer or an inorganic framework, would be paramount.
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. liverpool.ac.uk Lithium-containing MOFs (Li-MOFs) are a subclass of ultralight materials investigated for applications such as hydrogen storage and, more recently, as ion-conducting materials. researchgate.netacs.org
The synthesis of Li-MOFs typically involves the solvothermal reaction of a lithium salt with a specific organic linker. researchgate.netresearchgate.net For example, highly stable frameworks have been created using this method, which form inorganic lithium oxide-like layers connected by organic spacers. researchgate.net this compound could potentially serve as the lithium source in these syntheses, with its solubility influencing the reaction kinetics and crystallization process.
Another emerging application involves using MOFs as hosts for liquid electrolytes to create quasi-solid electrolytes. liverpool.ac.ukacs.org In this approach, the MOF's pores are filled with a solution containing a lithium salt, such as lithium perchlorate (B79767) (LiClO₄). liverpool.ac.ukacs.org The nanoconfinement within the MOF can alter the electrolyte's properties and enhance Li⁺ ion transport. acs.org While not yet demonstrated, a Li-MOF could theoretically be designed where the periodate anion is part of the framework or is introduced into the pores to impart specific catalytic or oxidative functionalities to the material.
Below is a table of representative Li-MOFs, illustrating the types of structures where a lithium salt precursor is essential.
| MOF Name | Formula | Linker | Thermal Stability (N₂) | Ref. |
| ULMOF-1 | Li₂(C₁₂H₆O₄) | 2,6-Naphthalenedicarboxylate | Stable up to 610 °C | researchgate.net |
| ULMOF-2 | Li₂(C₁₄H₈O₄) | 4,4'-Biphenyldicarboxylate | Stable up to 575 °C | researchgate.net |
| ULMOF-3 | Li₂(C₁₄H₈O₆S) | 4,4'-Sulfonyldibenzoate | Stable up to 500 °C | researchgate.net |
| Li-BDC | Li₂(C₈H₄O₄) | 1,4-Benzenedicarboxylate | ~500-600 °C | acs.orgresearchgate.net |
This table showcases examples of thermally stable Li-MOFs created from lithium salts and various organic linkers.
Analytical Chemistry Reagent
In the field of analytical chemistry, reagents are crucial for the detection, quantification, and characterization of various substances. This compound finds utility as an oxidizing agent and a precipitation reagent in specific analytical contexts. vulcanchem.com
The use of periodates as spray reagents for developing thin-layer chromatograms is an established technique. However, the specific application of this compound for this purpose is not widely documented in mainstream literature. thgeyer.comscribd.comthgeyer.com The reactivity of the periodate ion can be influenced by the accompanying cation (e.g., Li⁺, Na⁺, K⁺). rptu.de Research into certain C-N bond formation reactions has shown that while sodium periodate is an effective reagent, this compound can nearly quench the reaction, indicating that the choice of cation is critical and not always interchangeable. rptu.de
In spectrometry, periodate-based oxidation is a known method for converting certain analytes into a form that can be quantified spectrophotometrically. While this compound can serve as the periodate source for these reactions, its specific use as a standalone analytical reagent in broad spectrometric applications is not extensively detailed in published research.
This compound serves as a potent oxidizing agent, a property leveraged for the quantification of specific organic functional groups. vulcanchem.com Its primary application in this area is the oxidative cleavage of vicinal diols (1,2-diols), a reaction known as the Malaprade oxidation. doria.fi This reaction is highly selective for adjacent diols, cleaving the carbon-carbon bond to form two aldehyde or ketone groups.
The reaction mechanism allows for the quantitative analysis of substances containing these functionalities, such as carbohydrates and polyols. By measuring the amount of periodate consumed during the reaction, the quantity of the vicinal diol-containing compound in a sample can be accurately determined. This compound provides the necessary periodate ions (IO₄⁻) for this analytical procedure.
Table 1: Malaprade Reaction for Quantification of Vicinal Diols
| Step | Description | Reactants | Products | Analytical Significance |
| 1. Ester Formation | The periodate ion reacts with the vicinal diol to form a cyclic periodate ester. | Analyte with vicinal diol, IO₄⁻ (from this compound) | Cyclic periodate ester intermediate | This initial step is crucial for the subsequent cleavage. |
| 2. Bond Cleavage | The cyclic ester decomposes, cleaving the C-C bond of the original diol. | Cyclic periodate ester intermediate | Two carbonyl compounds (aldehydes/ketones), Iodate (B108269) (IO₃⁻) | The consumption of periodate is stoichiometric with the amount of vicinal diol. |
| 3. Quantification | The unreacted periodate is measured, typically via iodometric titration, to determine the amount consumed. | Excess this compound, Sample | - | The difference between initial and final periodate concentration allows for precise quantification of the analyte. |
A significant analytical application of periodate chemistry is in the determination of lithium itself, particularly in complex matrices like aluminum-lithium alloys. googleapis.comgoogle.comgoogleapis.comjustia.comgoogle.com Although this method often employs potassium-based periodate reagents, the principle involves the precipitation of a complex this compound salt.
In one established volumetric method, lithium is isolated from a solution of the alloy by precipitation with a reagent like potassium ferric periodate. This forms a sparingly soluble complex salt containing lithium. The precipitate is then separated and dissolved in acid, liberating the periodate and other species, which can be quantified through iodometric titration to determine the original lithium content.
Specialty Chemical Applications
Beyond the analytical laboratory, this compound's strong oxidizing properties are utilized in industrial chemical processes, including the formulation of etchants and pyrotechnic compositions.
This compound is listed as a component in various etchant formulations, where it functions as an oxidizing agent to facilitate the removal of material from a surface. acs.org
Surface Treatment: In processes designed to enhance the surface adhesion of polymers like polyetherimide for subsequent metal plating, this compound is used as a source of periodate ions within a sulfuric acid etching solution.
Chemical Mechanical Polishing (CMP): Patent literature describes CMP slurries containing this compound in combination with other chemicals, such as ammonium (B1175870) persulfate, for polishing and removing metal layers like tungsten on semiconductor wafers.
Metal Oxide Etching: Formulations for etching copper oxide can include this compound as one of several possible oxidizing agents, which works in conjunction with a chelating agent to selectively dissolve the oxide.
These applications rely on the ability of the periodate ion to oxidize the target material, breaking it down and allowing it to be removed from the substrate.
In pyrotechnics, an oxidizer is a critical component that provides oxygen for the combustion of the fuel, a reaction that produces heat, light, and color. This compound is identified as a potential oxidizer for these compositions. The presence of lithium is also desirable for producing deep red colors in flames, a key objective in fireworks and flares. scribd.com
While lithium perchlorate is a more common lithium-based oxidizer, this compound also serves this function by decomposing at high temperatures to release oxygen. A conceptual pyrotechnic formulation would balance the fuel, the this compound oxidizer, and other agents to control the burn rate and enhance color.
Table 2: Conceptual Pyrotechnic Composition Featuring this compound
| Component | Example Compound | Role in Composition | Purpose |
| Oxidizer | This compound (LiIO₄) | Provides oxygen for combustion. | Sustains the burning of the fuel at a rapid rate. |
| Fuel | Magnesium or Aluminum Powder | Reacts with the oxygen released by the oxidizer. | Generates high temperature and light. |
| Color Agent | This compound (LiIO₄) | The lithium cation (Li⁺) is the color source. | Imparts a red color to the flame upon heating. |
| Chlorine Donor | Polyvinyl Chloride (PVC) | Provides chlorine atoms in the flame. | Can enhance the brilliance of certain colors, though may affect lithium emission. |
| Binder | Dextrin or Red Gum | Holds the mixture together in a pressed form (star or pellet). | Ensures structural integrity and moderates the burn rate. |
Staining Agents in Advanced Microscopy (e.g., Periodic Acid-Schiff)
The periodate ion is a critical component in various histological staining procedures, most notably the Periodic Acid-Schiff (PAS) stain. wikipedia.org The fundamental principle of the PAS stain involves the selective oxidation of 1,2-glycols, which are abundant in tissue carbohydrates like glycogen, glycoproteins, and mucins. The oxidizing agent cleaves the carbon-carbon bond between adjacent hydroxyl groups, converting them into highly reactive dialdehydes. stainsfile.compathnsitu.com These newly formed aldehydes then react with Schiff's reagent, a colorless solution that becomes a vibrant magenta upon condensation with aldehydes, thereby visually highlighting the location of the target carbohydrates within a tissue sample. stainsfile.com
While periodic acid (H₅IO₆) and sodium periodate (NaIO₄) are the most commonly cited oxidizing agents in PAS staining protocols, this compound is a viable, albeit less common, alternative. wikipedia.orgstainsfile.compathnsitu.com The reactivity is dictated by the periodate anion, making the choice of cation (sodium, potassium, or lithium) largely dependent on factors like solubility and cost for a given application. A patent for a microbial lysis system intended for subsequent analysis, including microscopy, lists this compound as a potential component of the extraction and lysis composition. google.com
In a specialized variation of the PAS stain known as the double oxidation technique, an initial oxidation step is performed to block background staining, followed by a second oxidation to stain the target structures, such as fungal cell walls. stainsfile.com Periodate-based oxidants are central to this and other modified staining methods. wikipedia.org
Table 1: Common Oxidizing Agents in the Periodic Acid-Schiff (PAS) Reaction This table is interactive. Click on the headers to sort.
| Variant | Oxidant | Typical Concentration | Solvent | Typical Oxidation Time |
|---|---|---|---|---|
| McManus | Periodic acid | 0.5% | Distilled water | 5 minutes |
| Lillie A | Sodium iodate | 1.0% | 0.5% aqueous Nitric acid | 10 minutes |
| Hotchkiss A | Periodic acid | 0.8% | 0.02M aqueous Sodium acetate (B1210297) | 5 minutes |
| Mowry | Periodic acid | 1.0% | 90% ethanol | 120 minutes |
Data sourced from StainsFile. stainsfile.com
Industrial Production of Dialdehyde (B1249045) Starch
Dialdehyde starch (DAS) is a modified biopolymer with significant industrial applications, particularly in the paper and textile industries, where it functions as a high-performance finishing and strengthening agent. researchgate.net The production of DAS relies on the specific oxidative cleavage of starch by a periodate salt. researchgate.netchalmers.se In this reaction, the periodate selectively attacks the C2-C3 bond of the anhydroglucose (B10753087) units in the starch polymer, breaking the ring and forming two aldehyde groups. researchgate.netresearchgate.net This transformation imparts high reactivity to the starch, allowing it to form strong covalent bonds with other materials. google.com
The oxidant of choice for this process on an industrial scale is typically sodium periodate (NaIO₄) due to its effectiveness and economic viability. researchgate.netncsu.edu The process involves reacting starch with the periodate solution, often with methods in place to regenerate the spent iodate back into periodate to reduce costs and improve sustainability. google.comdiva-portal.org
While this compound is chemically capable of performing the same oxidation, its use in the industrial production of dialdehyde starch is not prevalent. The significantly higher cost of lithium salts compared to their sodium counterparts is a major prohibitive factor for large-scale commodity chemical production. acs.orgresearchgate.net Research in this area, therefore, focuses predominantly on optimizing the process using more economical periodate sources like sodium periodate and developing efficient regeneration cycles. google.comdiva-portal.org
Table 2: Key Parameters in Dialdehyde Starch (DAS) Production via Periodate Oxidation This table is interactive. Click on the headers to sort.
| Parameter | Description | Common Reagent/Condition | Significance |
|---|---|---|---|
| Polysaccharide Source | The raw material for oxidation. | Corn starch, cassava starch, cellulose (B213188). researchgate.netncsu.edudiva-portal.org | Source affects the properties of the final DAS product. |
| Oxidizing Agent | Cleaves the C2-C3 glycol bond. | Sodium periodate (NaIO₄). researchgate.netncsu.edu | The key reactant that creates the aldehyde functionality. |
| Reaction Medium | The solvent for the oxidation process. | Primarily aqueous solutions. wikipedia.org | Affects reagent solubility and reaction kinetics. |
Photo-optic Applications
This compound is identified as a crystalline solid with utility in photo-optic applications. americanelements.comamericanelements.com This use is likely linked to the broader class of metal iodates, which are known for their significant second-order nonlinear optical (NLO) properties. researchgate.net NLO materials are crucial in photonics and laser technology for applications such as laser frequency conversion, where they can, for example, double the frequency (and halve the wavelength) of incident laser light. researchgate.net
The general field of optics and photonics frequently utilizes lithium-containing compounds due to their favorable crystalline structures and electro-optic properties. For instance, lithium niobate (LiNbO₃) and lithium tantalate (LiTaO₃) are workhorse materials for manufacturing photonic integrated circuits (PICs), modulators, and other optical components. syntecoptics.com Similarly, lithium fluoride (B91410) (LiF) is used for specialist optics in the UV and IR spectra. azom.com
While specific research detailing the performance and applications of this compound as an NLO material is not as extensive as for compounds like lithium niobate, its classification as a material for photo-optics places it within this advanced technological domain. americanelements.comamericanelements.comsyntecoptics.com Its utility would be derived from the specific interaction of its crystalline structure with high-intensity light.
Future Research Directions and Emerging Trends in Lithium Periodate Chemistry
Development of Greener and More Sustainable Synthesis Routes
The conventional synthesis of periodates often involves methods that are resource-intensive and can generate hazardous waste. acs.orgresearchgate.net A significant emerging trend is the development of electrochemical methods for periodate (B1199274) synthesis, which are considered inherently safer and have a lower environmental impact. nih.govd-nb.info Research has highlighted the use of boron-doped diamond (BDD) anodes as a durable and non-toxic alternative to traditional lead dioxide anodes, which can contaminate the product with toxic heavy metals. researchgate.netnih.gov
While electrochemical synthesis is promising, a key challenge in the context of lithium periodate is the high cost of lithium salts, such as lithium iodate (B108269), which have been explored as starting materials. d-nb.inforesearchgate.netadvanceseng.com This economic barrier is a critical area for future research.
Future research in this area will likely focus on:
Cost-Effective Lithium Sourcing and Recycling: Developing closed-loop systems for the efficient recycling of lithium from spent reaction mixtures or end-of-life materials to improve the economic viability of electrochemical synthesis. rsc.orgmdpi.com
Alternative Starting Materials: Investigating the direct electrochemical oxidation of less expensive and more readily available lithium-containing iodine sources.
Process Optimization: Further optimization of electrolytic cell design and reaction conditions to maximize energy efficiency and space-time yields for this compound production. d-nb.info
| Synthesis Route | Advantages | Challenges | Future Direction |
| Electrochemical (BDD anode) | Avoids toxic heavy metal contamination, high efficiency, sustainable. nih.govnih.gov | High cost of lithium iodate starting material. d-nb.infoadvanceseng.com | Development of lithium recycling processes and use of alternative lithium sources. |
| Traditional Chemical Oxidation | Established methods. | Use of hazardous oxidizing agents, potential for waste generation. acs.org | Phasing out in favor of greener electrochemical routes. |
Exploration of Novel Reactivity and Unprecedented Transformations
Periodates are well-established as powerful oxidizing agents in organic chemistry, particularly for the cleavage of vicinal diols (Malaprade oxidation). acs.orgwikipedia.orgmasterorganicchemistry.com However, the vast majority of studies have utilized sodium periodate. The role of the counter-ion, such as lithium, in modulating the reactivity of the periodate anion is an underexplored area. The smaller ionic radius and higher charge density of the lithium cation compared to sodium could influence reaction kinetics, selectivity, and even open up new reaction pathways.
Preliminary research in related systems has shown that lithium salts can enhance the efficiency of periodate oxidations. For instance, the addition of lithium chloride has been found to improve the periodate oxidation of cellulose (B213188). researchgate.net This suggests that the lithium cation may play a role in activating the substrate or the oxidant.
Emerging research trends may include:
Lewis Acidity Effects: Investigating the role of the lithium ion as a Lewis acid in activating functional groups, potentially leading to enhanced reactivity or novel transformations that are not observed with other periodate salts.
Selective Oxidations: Exploring the use of this compound in selective oxidation reactions where the lithium cation could influence the stereoselectivity or chemoselectivity.
Catalyst Development: Designing catalytic systems where this compound acts as the terminal oxidant, with the lithium cation potentially influencing the catalytic cycle.
Advanced Spectroscopic and Imaging Techniques for in situ Studies
Understanding the reaction mechanisms of periodate-mediated transformations is crucial for optimizing existing processes and discovering new reactivity. The development of advanced spectroscopic and imaging techniques offers the potential to study these reactions in real-time (in situ or operando), providing insights that are not accessible through traditional analytical methods. chalmers.senih.govyoutube.com
While these techniques have been extensively applied in fields like battery research to monitor the movement of lithium ions and changes in electrode materials, their application to study the mechanisms of inorganic reactions like those involving this compound is an emerging area. researchgate.netresearchgate.net
Future research directions could involve:
In situ Raman and IR Spectroscopy: To monitor changes in the vibrational modes of the periodate ion and organic substrates during a reaction, providing information on the formation of intermediates, such as cyclic periodate esters. chalmers.se
Operando NMR Spectroscopy: To track the transformation of starting materials into products in real-time within the reaction vessel, which could be particularly useful for elucidating complex reaction networks. nih.gov
X-ray Absorption Spectroscopy (XAS): To probe the electronic structure and local coordination environment of the iodine atom in this compound as it participates in redox reactions. researchgate.net
These advanced techniques could provide unprecedented, time-resolved data on reaction kinetics and intermediates, leading to a more fundamental understanding of this compound chemistry. youtube.com
Computational Design and Prediction of New this compound Compounds and Applications
Computational chemistry provides a powerful tool for understanding the properties of existing compounds and for predicting the existence and characteristics of new materials. Density Functional Theory (DFT) calculations have already been employed to study the nature of the periodate anion, revealing its potential to act as a halogen bond donor. rsc.org This finding opens up new avenues for the rational design of supramolecular structures and materials based on periodate.
Future research in this domain is expected to:
Predict Novel Crystal Structures: Use computational methods to predict new stable crystal structures of this compound with different stoichiometries or in combination with other elements.
Model Reaction Mechanisms: Employ DFT and other computational tools to model the transition states and reaction pathways of periodate-mediated organic transformations, including the influence of the lithium cation. grafiati.com
Screen for New Applications: Computationally screen new hypothetical this compound-containing compounds for desirable properties, such as high ionic conductivity for battery applications or specific catalytic activities.
| Computational Method | Application in this compound Chemistry | Potential Insights |
| Density Functional Theory (DFT) | Modeling electronic structure, reaction mechanisms, and spectroscopic properties. rsc.orggrafiati.com | Understanding of bonding, reactivity, and the role of the lithium cation. |
| Molecular Dynamics (MD) | Simulating the behavior of this compound in solution or within a solid matrix. | Information on solvation, diffusion, and structural dynamics. |
| Crystal Structure Prediction | Identifying potentially stable new crystalline forms of this compound compounds. | Guiding the synthesis of new materials with desired properties. |
Integration of this compound into Multifunctional Materials
A significant future direction for this compound chemistry lies in its incorporation into advanced functional materials. The unique properties of the periodate anion as a strong oxidizing agent and the lithium cation as a key component in energy storage devices suggest potential for synergistic effects.
One promising area is in the development of new cathode materials for lithium-ion batteries. aquametals.comresearchgate.netmdpi.com Research on related compounds, such as sodium manganese periodate, has demonstrated the potential of periodate-based materials in high-capacity battery systems. njit.edu The high oxidation state of iodine (+7) in the periodate ion allows for multi-electron redox reactions, which could lead to very high specific capacities. njit.edu
Emerging trends in this area include:
High-Capacity Cathode Materials: The design and synthesis of novel lithium transition metal periodates as cathode materials for next-generation lithium-ion batteries. tum.de
Solid-State Electrolytes: Investigation into the potential use of this compound or its derivatives as components in solid-state electrolytes, leveraging the high mobility of the lithium ion.
Redox-Active Polymers: The incorporation of this compound into polymer matrices to create materials with tunable redox properties for applications in sensors or energy storage.
Interdisciplinary Research at the Interface of Inorganic and Organic Chemistry
The unique reactivity of periodate, potentially modulated by the lithium cation, offers opportunities for the development of novel synthetic methodologies. acs.org For example, the use of electrochemically generated this compound in flow chemistry setups could enable the development of more efficient and scalable processes for the synthesis of fine chemicals and pharmaceuticals. nih.gov
Key areas for future interdisciplinary research include:
Electrosynthesis and Organic Flow Chemistry: Combining the continuous electrochemical generation of this compound with microreactor technology for the development of automated and high-throughput organic synthesis platforms.
Bio-inspired Catalysis: Designing catalytic systems that mimic biological processes, using this compound as a benign and powerful oxidant for selective transformations of complex biomolecules.
Materials Chemistry and Organic Functionalization: Using this compound to modify the surface of materials, such as polymers or metal oxides, to introduce specific functional groups, thereby tailoring their properties for specific applications.
Q & A
Q. What are the established synthesis routes for lithium periodate, and what factors influence yield and purity?
this compound (LiIO₄) is typically synthesized by reacting lithium hydroxide (LiOH) with periodic acid (HIO₄) under controlled pH and temperature conditions. The stoichiometric ratio and reaction time are critical for optimizing yield. For example, excess LiOH may lead to side products like lithium iodate. Post-synthesis purification via recrystallization in aqueous or ethanol-water systems is recommended to enhance purity .
Q. Which characterization techniques are most effective for verifying this compound’s structural and chemical properties?
Key methods include:
- X-ray Diffraction (XRD): Confirms crystallinity and phase purity by matching peaks with reference data (CAS 21111-84-2) .
- FTIR Spectroscopy: Identifies vibrational modes of the IO₄⁻ ion (e.g., asymmetric stretching at ~780 cm⁻¹) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability, given its decomposition temperature >370°C .
- Titrimetric Methods: Indirect volumetric analysis (e.g., iodometric titration) quantifies periodate content .
Q. How can researchers mitigate hygroscopicity-related challenges during this compound storage?
Store the compound in a desiccator with anhydrous calcium chloride or silica gel. For long-term storage, use airtight containers under inert atmospheres (argon/nitrogen) to prevent hydrolysis and oxidation .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s analytical results across different methodologies?
Discrepancies in iodate/perchlorate quantification may arise from method-specific interferences (e.g., competing redox reactions in titrations). Cross-validate results using complementary techniques:
Q. What experimental design considerations are critical for studying this compound’s reactivity in oxidative systems?
Key factors include:
- Reaction Solvent Selection: Aqueous vs. non-polar solvents influence IO₄⁻ ion activity.
- pH Control: Acidic conditions enhance oxidative capacity but may promote side reactions.
- In Situ Monitoring: Use UV-Vis spectroscopy to track intermediate species (e.g., iodine radicals).
- Safety Protocols: Implement fume hoods and PPE due to potential exothermic decomposition .
Q. How can life cycle assessment (LCA) methodologies be adapted for this compound’s environmental impact studies?
Ensure consistency in:
- System Boundaries: Include raw material extraction (e.g., lithium hydroxide sources) and waste management.
- Data Sources: Prioritize peer-reviewed inventories over commercial databases.
- Allocation Methods: Use mass/energy-based allocation for co-products (e.g., iodates).
- Impact Categories: Focus on toxicity metrics (e.g., iodate persistence in aquatic systems) .
Q. What statistical approaches are recommended for analyzing this compound’s catalytic efficiency in complex matrices?
Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle synergistic/antagonistic effects from co-existing ions. For kinetic studies, use nonlinear regression to model reaction rate constants under varying pH and temperature conditions .
Future Research Directions
Q. What gaps exist in understanding this compound’s role in advanced oxidation processes (AOPs)?
Limited data exist on its efficacy in degrading emerging contaminants (e.g., pharmaceuticals). Proposed studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
